Cas no 1955498-81-3 ({7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine)

{7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine 化学的及び物理的性質
名前と識別子
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- 2-Oxabicyclo[4.1.0]heptane-1-methanamine, 7,7-difluoro-
- {7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine
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- MDL: MFCD30181093
- インチ: 1S/C7H11F2NO/c8-7(9)5-2-1-3-11-6(5,7)4-10/h5H,1-4,10H2
- InChIKey: NTMISQSYYKJABA-UHFFFAOYSA-N
- ほほえんだ: C12(CN)C(C1(F)F)CCCO2
{7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-300824-0.25g |
{7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl}methanamine |
1955498-81-3 | 95.0% | 0.25g |
$1249.0 | 2025-03-19 | |
Enamine | EN300-300824-0.5g |
{7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl}methanamine |
1955498-81-3 | 95.0% | 0.5g |
$1302.0 | 2025-03-19 | |
Enamine | EN300-300824-2.5g |
{7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl}methanamine |
1955498-81-3 | 95.0% | 2.5g |
$2660.0 | 2025-03-19 | |
Enamine | EN300-300824-0.1g |
{7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl}methanamine |
1955498-81-3 | 95.0% | 0.1g |
$1195.0 | 2025-03-19 | |
Enamine | EN300-300824-10.0g |
{7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl}methanamine |
1955498-81-3 | 95.0% | 10.0g |
$5837.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548326-1g |
(7,7-Difluoro-2-oxabicyclo[4.1.0]Heptan-1-yl)methanamine |
1955498-81-3 | 98% | 1g |
¥12001 | 2023-02-28 | |
Enamine | EN300-300824-5.0g |
{7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl}methanamine |
1955498-81-3 | 95.0% | 5.0g |
$3935.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548326-250mg |
(7,7-Difluoro-2-oxabicyclo[4.1.0]Heptan-1-yl)methanamine |
1955498-81-3 | 98% | 250mg |
¥10815 | 2023-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548326-500mg |
(7,7-Difluoro-2-oxabicyclo[4.1.0]Heptan-1-yl)methanamine |
1955498-81-3 | 98% | 500mg |
¥9873 | 2023-02-28 | |
Enamine | EN300-300824-0.05g |
{7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl}methanamine |
1955498-81-3 | 95.0% | 0.05g |
$1140.0 | 2025-03-19 |
{7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
{7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamineに関する追加情報
Professional Introduction to {7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine (CAS No. 1955498-81-3)
{7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine} (CAS No. 1955498-81-3) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate bicyclic structure and fluorinated substituents, exhibits unique chemical properties that make it a promising candidate for various applications in drug development and biochemical studies.
The molecular framework of {7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine consists of a bicyclic system with a seven-membered ring containing two oxygen atoms and two fluorine atoms at the 7th positions. This structural motif imparts exceptional stability and reactivity, making it an attractive scaffold for designing novel therapeutic agents. The presence of the amine functional group at the 1-position further enhances its potential as a precursor for bioactive molecules.
In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate metabolic pathways and enhance drug bioavailability. The fluorine atoms in {7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine contribute to its lipophilicity and metabolic stability, which are critical factors in drug design. These properties have been extensively studied in the context of developing antiviral, anticancer, and anti-inflammatory agents.
One of the most compelling aspects of {7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine is its potential as a building block for more complex pharmacophores. Researchers have leveraged its structural features to develop derivatives with enhanced pharmacological activity. For instance, modifications at the amine group have led to the synthesis of novel compounds that exhibit potent inhibitory effects on specific enzymes implicated in diseases such as diabetes and neurodegenerative disorders.
The synthesis of {7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct the desired molecular architecture efficiently.
Recent studies have highlighted the role of {7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine in developing next-generation antibiotics. Its structural complexity allows for the creation of molecules that can interact with bacterial enzymes in unique ways, potentially overcoming resistance mechanisms associated with existing antibiotics. This has opened up new avenues for combating multidrug-resistant pathogens.
The pharmacokinetic profile of {7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine has also been thoroughly investigated to optimize its therapeutic potential. Preclinical studies have demonstrated its favorable biodistribution and low toxicity profile, suggesting its suitability for further clinical development.
As research in medicinal chemistry continues to evolve, the demand for innovative molecular scaffolds like {7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine is expected to rise significantly. Its unique structural features and versatile reactivity make it a valuable asset in the quest for novel therapeutic interventions across various disease domains.
1955498-81-3 ({7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine) 関連製品
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